molecular formula C21H21N6O2- B12634397 N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate

N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate

Cat. No.: B12634397
M. Wt: 389.4 g/mol
InChI Key: TYQHDGYDFNGCOQ-UHFFFAOYSA-M
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Description

N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate is a complex organic compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes an indazole moiety, a triazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with increased oxygen content.

    Reduction: Formation of reduced derivatives with decreased oxygen content.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate involves its interaction with specific molecular targets. The indazole and triazole rings are known to interact with enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21N6O2-

Molecular Weight

389.4 g/mol

IUPAC Name

N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate

InChI

InChI=1S/C21H22N6O2/c1-21(2,3)26(20(28)29)12-14-8-10-15(11-9-14)27-13-18(23-25-27)19-16-6-4-5-7-17(16)22-24-19/h4-11,13H,12H2,1-3H3,(H,22,24)(H,28,29)/p-1

InChI Key

TYQHDGYDFNGCOQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(CC1=CC=C(C=C1)N2C=C(N=N2)C3=NNC4=CC=CC=C43)C(=O)[O-]

Origin of Product

United States

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